molecular formula C17H17NO B3272029 5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 56080-18-3

5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No.: B3272029
CAS No.: 56080-18-3
M. Wt: 251.32 g/mol
InChI Key: ISJPYOAVAUNLDZ-UHFFFAOYSA-N
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Description

The compound “5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine” is a type of epoxy compound . It has been used in the synthesis of self-curable, highly flexible, A2B2- and A3B3-type epoxy thermosets .


Synthesis Analysis

The synthesis of this compound involves the reaction of activated esters with epoxides . In one study, bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate and tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate were prepared . These compounds exhibit a self-curing characteristic in the presence of 0.5 wt% 4-dimethylaminopyridine .


Molecular Structure Analysis

The molecular structure of this compound was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy . The compound is considered to be an AB-type, A2B2-type, or A3B3-type epoxy compound, depending on the active ester and epoxide groups present .


Chemical Reactions Analysis

The compound exhibits a self-curing characteristic, which is a reaction of active ester (Ar–O–C(O)–) and epoxide moieties . This self-curing characteristic was observed through NMR analysis .


Physical and Chemical Properties Analysis

The compound has a high glass transition temperature (Tg) of 207 °C, low thermal expansion (30 ppm °C −1), and low dissipation factor (0.0078) . It also exhibits hydrophobic properties .

Future Directions

The compound has been used in the synthesis of self-curable, highly flexible, A2B2- and A3B3-type epoxy thermosets . It has been suggested that this compound has efficient curing ability and huge market potential . Future research may focus on exploring its potential applications in various fields.

Properties

IUPAC Name

11-(oxiran-2-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-3-7-16-13(5-1)9-10-14-6-2-4-8-17(14)18(16)11-15-12-19-15/h1-8,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJPYOAVAUNLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Reactant of Route 2
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Reactant of Route 3
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Reactant of Route 4
Reactant of Route 4
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Reactant of Route 5
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Reactant of Route 6
5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

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